4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine
CAS No.:
Cat. No.: VC17873812
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2 |
---|---|
Molecular Weight | 148.20 g/mol |
IUPAC Name | 4-methyl-2-prop-1-en-2-ylpyridin-3-amine |
Standard InChI | InChI=1S/C9H12N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-5H,1,10H2,2-3H3 |
Standard InChI Key | ZAERKYWJSNSXFK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NC=C1)C(=C)C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-methyl-2-(prop-1-en-2-yl)pyridin-3-amine, reflects its substitution pattern: a methyl group at position 4, a propenyl (isopropenyl) group at position 2, and an amino group at position 3 of the pyridine ring. The propenyl substituent introduces a double bond () that may influence the compound’s reactivity and conformational flexibility. Computational modeling using density functional theory (DFT) could further elucidate its electronic structure, though such studies are absent in the current literature .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Number | 2286053-67-4 |
Molecular Formula | |
Molecular Weight | 148.21 g/mol |
XLogP3-AA (Predicted) | 1.9 |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 2 (Pyridine N, NH) |
Synthesis and Manufacturing
Synthetic Routes
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Nucleophilic Aromatic Substitution: Introducing amino groups via displacement of halides or other leaving groups .
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Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or alkenyl groups .
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Reductive Amination: Condensation of ketones or aldehydes with amines, followed by reduction .
For example, the synthesis of 4-(2-fluoropyridin-3-yl)pyrimidin-2-amine involves a palladium-catalyzed coupling between 2-fluoropyridine-3-boronic acid and 4-chloropyrimidin-2-amine . Adapting such methods could theoretically yield the target compound by substituting appropriate starting materials.
Purification and Quality Control
Purification of aminopyridine derivatives typically involves recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography) . Analytical HPLC with UV detection at 254 nm is standard for assessing purity, though no data specific to this compound exist .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in aqueous solutions but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability studies indicate that stock solutions in DMSO remain viable for 1 month at -20°C or 6 months at -80°C, provided freeze-thaw cycles are minimized .
Solvent | Solubility (mg/mL) | Storage Temperature | Stability Period |
---|---|---|---|
DMSO | ≥10 | -20°C | 1 month |
DMSO | ≥10 | -80°C | 6 months |
Ethanol | <1 | RT | N/A |
Thermal Properties
Melting and boiling points are unreported, but the compound’s molecular weight and low polarity suggest a melting point between 80–120°C, typical for solid aminopyridines . Differential scanning calorimetry (DSC) would be required to confirm this empirically.
Applications in Research
Pharmaceutical Intermediates
Aminopyridines are key building blocks in kinase inhibitors and receptor antagonists. For example, 4-(2-(4-aminophenoxy)pyridin-3-yl)pyrimidin-2-amine serves as a precursor to vascular endothelial growth factor receptor (VEGFR) inhibitors . The propenyl group in 4-methyl-2-(prop-1-en-2-yl)pyridin-3-amine could facilitate further functionalization via Michael additions or cycloadditions, enabling diversity-oriented synthesis .
Material Science
Conjugated systems like the pyridine-propenyl backbone may exhibit nonlinear optical (NLO) properties, making them candidates for organic light-emitting diodes (OLEDs) or photovoltaic devices . Computational studies on analogous compounds reveal large dipole moments and hyperpolarizabilities, suggesting NLO potential .
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